4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid

Catalog No.
S12267198
CAS No.
M.F
C9H14FNO4
M. Wt
219.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-eno...

Product Name

4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid

IUPAC Name

2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid

Molecular Formula

C9H14FNO4

Molecular Weight

219.21 g/mol

InChI

InChI=1S/C9H14FNO4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h4H,5H2,1-3H3,(H,11,14)(H,12,13)

InChI Key

SQRJSQXBBOCEKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC=C(C(=O)O)F

4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid is a compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, combined with a fluorinated butenoic acid moiety. The molecular formula for this compound is C₉H₁₅FNO₄, and it features a double bond between the second and third carbon atoms in the butenoic acid chain. The presence of the fluorine atom imparts distinctive chemical properties, making it of interest in various fields of research.

The chemical reactivity of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid can be explored through several types of reactions:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions, leading to the formation of various derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic or basic conditions to yield the free amine, facilitating further chemical transformations.

Research into the biological activity of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid indicates potential applications in medicinal chemistry. Compounds with similar structures have shown activity against various biological targets, including enzymes and receptors involved in metabolic pathways. The introduction of the fluorine atom may enhance the compound's bioavailability and potency.

Several synthetic routes can be employed to produce 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-fluorobut-2-enoic acid and tert-butyl carbamate.
  • Coupling Reactions: A coupling reaction between the tert-butyl carbamate and 2-fluorobut-2-enoic acid can be facilitated using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
  • Purification: Following the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceutical compounds.
  • Chemical Biology: In studies involving enzyme inhibition or receptor modulation.
  • Material Science: As a precursor for developing fluorinated polymers or materials with specific properties.

Interaction studies involving 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid focus on its binding affinity to biological targets. Investigations may include:

  • Enzyme Kinetics: Assessing how the compound interacts with enzymes to understand its mechanism of action.
  • Binding Assays: Evaluating its affinity for specific receptors or proteins using techniques like surface plasmon resonance or fluorescence polarization.

Several compounds share structural similarities with 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(S)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acidContains an amino group and a tert-butoxycarbonyl groupMethyl substitution increases steric hindrance
4-{[(Boc)amino]-3-fluoroacrylic acid}Similar backbone but with a different fluorinated positionDifferent reactivity due to acrylic structure
4-{[(Boc)amino]-3-chlorobutenoic acid}Chlorine instead of fluorineChlorine may alter biological activity compared to fluorine

The uniqueness of 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid lies in its specific combination of functional groups and the positioning of the fluorine atom, which may enhance its reactivity and biological profile compared to similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

219.09068609 g/mol

Monoisotopic Mass

219.09068609 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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